molecular formula C14H15FN2OS B2851659 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one CAS No. 899991-23-2

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one

Cat. No. B2851659
M. Wt: 278.35
InChI Key: LFGRDMQFKBQCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one involves the reaction of 5-ethyl-6-methyl-2-thiouracil with 3-fluorobenzyl bromide in the presence of a base to form 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one.

Starting Materials
5-ethyl-6-methyl-2-thiouracil, 3-fluorobenzyl bromide, Base (e.g. potassium carbonate)

Reaction
To a solution of 5-ethyl-6-methyl-2-thiouracil in a suitable solvent (e.g. DMF), add a base (e.g. potassium carbonate) and 3-fluorobenzyl bromide., Heat the reaction mixture at an elevated temperature (e.g. 100-120°C) for a suitable period of time (e.g. 12-24 hours)., Cool the reaction mixture and isolate the product by filtration or extraction., Purify the product by recrystallization or chromatography.

Mechanism Of Action

The mechanism of action of 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one is not yet fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes and pathways involved in inflammation and cancer development.

Biochemical And Physiological Effects

Studies have shown that 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one has a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has also been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one in lab experiments include its potential as a new drug candidate and its ability to target specific enzymes and pathways involved in disease development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one. These include further studies on its mechanism of action, potential use as an anti-inflammatory and anti-cancer agent, and potential use in the treatment of neurodegenerative diseases. Other potential future directions include the development of new synthetic methods and the study of its effects on other biological pathways and systems.

Scientific Research Applications

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one has been studied for its potential applications in scientific research, including its use in the development of new drugs and therapies. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.

properties

IUPAC Name

5-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-3-12-9(2)16-14(17-13(12)18)19-8-10-5-4-6-11(15)7-10/h4-7H,3,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRDMQFKBQCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one

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